molecular formula C11H18N2O2 B3023207 N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide CAS No. 1021141-24-1

N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Cat. No. B3023207
CAS RN: 1021141-24-1
M. Wt: 210.27 g/mol
InChI Key: PLHJFMOBMRODGG-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-[(2-furylmethyl)amino]acetamide, also known as TBFMA, is an organic compound commonly used in scientific research applications. It is a colorless liquid with a molecular weight of 180.2 g/mol and a boiling point of 119-120°C. TBFMA has been used in numerous scientific experiments and studies due to its ability to interact with a variety of compounds and its relatively low toxicity.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Recyclization and Synthesis of Indoles : The recyclization of certain furylmethyl)amine derivatives, including structures similar to "N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide," has been studied. These reactions facilitate the synthesis of indoles and triketones, providing a pathway for the development of new organic compounds with potential pharmaceutical applications (Butin, Smirnov, & Trushkov, 2008).

Chemical Reactions and Mechanisms

  • Synthesis of Dialkyl Bifuranyl Dicarboxylates : Reaction of tert-butyl isocyanide with certain esters in the presence of N-[(Z)-1-benzoyl-3-oxo-3-phenyl-1-propenyl]-2-(2-furyl)-2-oxoacetamide leads to the formation of dialkyl 5-tert-butylamino-[2,2']bifuranyl-3,4-dicarboxylates. This showcases the compound's utility in creating bifuranyl structures, which may have applications in material science and organic electronics (Yavari, Nasiri, Moradi, & Djahaniani, 2004).

Bioconjugate Chemistry

  • Development of Bifunctional Ligands : Research has explored the use of tert-butyl N-(2-bromoethyl)iminodiacetate for the synthesis of bifunctional ligands. These compounds are valuable in bioconjugate chemistry for developing diagnostic and therapeutic agents, illustrating the broader potential of tert-butyl and acetamide derivatives in biomedical applications (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999).

Polymer Science

  • Polymerization of Amino Acid-Derived Monomers : The synthesis and polymerization of novel amino acid-derived acetylene monomers, which are structurally related to "this compound," have been investigated. These studies offer insights into the creation of polymers with unique properties, such as specific rotations and conformational behaviors, highlighting the compound's relevance in the development of advanced materials (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

N-tert-butyl-2-(furan-2-ylmethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)13-10(14)8-12-7-9-5-4-6-15-9/h4-6,12H,7-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJFMOBMRODGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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